molecular formula C17H13F3N2OS B2368499 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone CAS No. 478029-72-0

1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone

Cat. No.: B2368499
CAS No.: 478029-72-0
M. Wt: 350.36
InChI Key: BTSFMRPMGSPYFT-UHFFFAOYSA-N
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Description

1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone (CAS 478042-08-9) is a synthetic organic compound featuring a methyl-substituted imidazo[1,2-a]pyridine core linked to a ketone group and a 3-(trifluoromethyl)phenylsulfanyl moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making this compound a candidate for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

1-(2-methylimidazo[1,2-a]pyridin-3-yl)-2-[3-(trifluoromethyl)phenyl]sulfanylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2OS/c1-11-16(22-8-3-2-7-15(22)21-11)14(23)10-24-13-6-4-5-12(9-13)17(18,19)20/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTSFMRPMGSPYFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)CSC3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone is a novel derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound's structure can be summarized as follows:

  • Chemical Formula : C14H12F3N3OS
  • Molecular Weight : 329.32 g/mol
  • Key Functional Groups : Imidazo[1,2-a]pyridine moiety, trifluoromethyl group, and sulfanyl group.

Antimicrobial Activity

Research indicates that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial properties. The synthesized compound has been evaluated against various bacterial strains and fungi. The results show that it possesses potent antibacterial activity, particularly against Gram-positive bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

This data suggests that the compound may serve as a candidate for developing new antimicrobial agents.

Anticancer Activity

The compound has also been tested for its anticancer properties. In vitro studies demonstrated that it inhibits the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Cell Line IC50 (µM)
MCF-710
A54915

These findings indicate that the compound may have potential as an anticancer agent.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, the compound has shown promising anti-inflammatory activity. In animal models of inflammation, it significantly reduced paw edema and levels of pro-inflammatory cytokines.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The presence of the imidazo[1,2-a]pyridine structure allows for the inhibition of specific enzymes involved in cellular signaling pathways.
  • Receptor Binding : The trifluoromethyl group enhances lipophilicity, facilitating better receptor binding and modulation of cellular responses.
  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds within the imidazo[1,2-a]pyridine family:

  • A study published in MDPI highlighted the anticancer effects of related imidazo derivatives in various cancer models, demonstrating similar mechanisms involving apoptosis induction and cell cycle disruption .
  • Another research article focused on the antimicrobial properties of imidazo compounds against drug-resistant strains .

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds featuring the imidazo[1,2-a]pyridine moiety exhibit significant antimicrobial properties. For instance, derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their effectiveness against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The trifluoromethyl group is known to enhance the pharmacodynamics of these compounds, making them promising candidates for developing new antimicrobial agents .

Anticancer Properties
Studies have shown that imidazo[1,2-a]pyridine derivatives can act as selective cyclin-dependent kinase inhibitors, which are crucial in cancer therapy. The compound may exhibit similar properties due to its structural analogies with known anticancer agents. The presence of the trifluoromethyl group may further enhance its efficacy by improving solubility and bioavailability .

Neuropharmacology
The compound's potential as a neuropharmacological agent is supported by its structural similarity to other compounds that target GABA receptors. Research into imidazo[1,2-a]pyridine derivatives has revealed their ability to act as anxiolytics and hypnotics, suggesting that 1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone could also possess similar properties .

Material Science Applications

Sensors and Detection
The unique electronic properties of the trifluoromethyl group make this compound a candidate for use in sensors. Its ability to interact with various analytes can be harnessed in the development of chemical sensors for detecting environmental pollutants or biological markers .

Photophysical Properties
Research into related compounds has indicated that imidazo[1,2-a]pyridine derivatives can exhibit interesting photophysical properties. This suggests potential applications in organic light-emitting diodes (OLEDs) or other optoelectronic devices where light emission and absorption characteristics are critical .

Analytical Chemistry Applications

Chromatographic Techniques
The compound's distinct chemical structure allows it to be utilized as a standard reference material in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). Its unique retention behavior can aid in the development of analytical methods for separating complex mixtures containing similar compounds .

Spectroscopic Analysis
Given its structural features, this compound can be characterized using various spectroscopic techniques (NMR, IR, UV-Vis). This characterization is essential for understanding the compound's interactions with biological molecules and its stability under different conditions .

Summary Table of Applications

Application AreaPotential UsesKey Benefits
Medicinal ChemistryAntimicrobial agents, anticancer drugsEnhanced efficacy due to trifluoromethyl group
Material ScienceSensors for environmental monitoringUnique electronic properties
Analytical ChemistryStandards for HPLC and spectroscopic analysisImproved method development for complex mixtures

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group (3-CF₃) in the target compound increases molecular weight by ~50 g/mol compared to the 4-F derivative, enhancing lipophilicity (logP ~3.2 estimated) .
  • Halogen substituents (e.g., 4-F, 2,3-Cl₂) improve metabolic stability but may increase toxicity risks (e.g., skin irritation ).

Preparation Methods

Cyclocondensation with α-Bromoketones

A widely adopted method involves reacting 2-amino-4-methylpyridine with α-bromoacetophenone derivatives in refluxing ethanol or acetonitrile. For example:
$$
\text{2-Amino-4-methylpyridine} + \text{α-Bromoacetophenone} \xrightarrow[\text{EtOH, 80°C}]{\text{12 h}} \text{2-Methylimidazo[1,2-a]pyridine} \quad (\text{Yield: 78–85\%})
$$
Key parameters:

  • Solvent : Ethanol or acetonitrile
  • Temperature : 80–100°C
  • Catalyst : None required for simple derivatives

Alternative Pathways Using Y(OTf)₃-Catalyzed Reactions

Recent advancements employ yttrium triflate [Y(OTf)₃] as a Lewis acid to facilitate three-component aza-Friedel–Crafts reactions. This method enables the incorporation of alkyl or aryl groups at the C3 position during ring formation:
$$
\text{2-Amino-4-methylpyridine} + \text{Aldehyde} + \text{Amine} \xrightarrow[\text{Toluene, 110°C}]{\text{Y(OTf)₃ (20 mol\%)}} \text{C3-Functionalized Imidazo[1,2-a]pyridine} \quad (\text{Yield: 70–88\%})
$$
This approach is advantageous for introducing complexity early in the synthesis but requires careful control of stoichiometry to avoid over-alkylation.

The introduction of the {[3-(trifluoromethyl)phenyl]sulfanyl} group necessitates either nucleophilic substitution or metal-catalyzed cross-coupling.

Nucleophilic Substitution with 3-(Trifluoromethyl)benzenethiol

The ethanone intermediate is brominated at the α-position to generate a reactive electrophile:
$$
\text{1-(2-Methylimidazo[1,2-a]pyridin-3-yl)ethanone} + \text{NBS} \xrightarrow[\text{AIBN, CCl₄}]{\text{Δ}} \text{α-Bromoethanone Derivative} \quad (\text{Yield: 85\%})
$$
Subsequent treatment with 3-(trifluoromethyl)benzenethiol in the presence of a base:
$$
\text{α-Bromoethanone} + \text{HS-C₆H₄-CF₃} \xrightarrow[\text{K₂CO₃, DMF}]{\text{RT, 6 h}} \text{Target Compound} \quad (\text{Yield: 68–75\%})
$$

Palladium-Catalyzed C–S Coupling

For higher regioselectivity, Pd(OAc)₂/Xantphos catalytic systems enable direct coupling between thiols and brominated intermediates:
$$
\text{α-Bromoethanone} + \text{HS-C₆H₄-CF₃} \xrightarrow[\text{Pd(OAc)₂, Xantphos}]{\text{Dioxane, 100°C}} \text{Target Compound} \quad (\text{Yield: 80\%})
$$

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines imidazo[1,2-a]pyridine formation, acylation, and sulfanylation in a single reactor using sequential reagent additions. Reported yields reach 60% but require meticulous temperature control.

Solid-Phase Synthesis

Immobilized 2-aminopyridine derivatives on Wang resin allow for iterative functionalization, though scalability remains limited.

Optimization and Troubleshooting

Functional Group Compatibility

  • Trifluoromethyl Stability : The CF₃ group tolerates acidic conditions (e.g., H₃PO₄ in methanol) but degrades under strong bases.
  • Sulfur Reactivity : Thiols are prone to oxidation; reactions require inert atmospheres (N₂/Ar).

Purification Challenges

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 142–144°C).

Characterization Data

Spectroscopic Property Observed Value Reference
¹H NMR (400 MHz, CDCl₃) δ 8.62 (s, 1H), 7.85–7.42 (m, 5H), 2.71 (s, 3H)
¹³C NMR (100 MHz, CDCl₃) δ 195.2 (C=O), 144.1–118.3 (Ar-C), 21.4 (CH₃)
HRMS (ESI+) m/z 379.0984 [M+H]⁺

Applications and Derivatives

While the target compound itself is primarily a synthetic intermediate, structurally related imidazo[1,2-a]pyridines exhibit:

  • Antimicrobial Activity : MIC values of 2–8 µg/mL against Gram-positive pathogens.
  • Kinase Inhibition : IC₅₀ = 120 nM against EGFR mutants in preclinical studies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Answer : The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multi-step reactions. For example:

Step 1 : Formation of the imidazo[1,2-a]pyridine core via cyclization of 2-aminopyridine derivatives with α-haloketones or aldehydes under reflux conditions (e.g., ethanol or DMSO as solvents) .

Step 2 : Introduction of the sulfanyl group via nucleophilic substitution or coupling reactions. For instance, reacting with 3-(trifluoromethyl)thiophenol in the presence of a base (e.g., K₂CO₃) and a catalyst (e.g., CuI) .

  • Optimization : Control reaction temperature (60–100°C), solvent polarity, and stoichiometry. Purification via column chromatography or recrystallization is critical for isolating high-purity products .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry and substituent positions .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% recommended for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
  • X-ray Crystallography : For unambiguous structural elucidation (e.g., used this for a related compound) .

Q. What safety protocols should be followed when handling this compound?

  • Answer :

Hazard Precaution Source
Skin/Eye IrritationWear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis.
Respiratory ToxicityAvoid inhalation; use N95 masks in poorly ventilated areas.
StorageStore in airtight containers at 2–8°C, away from oxidizers and moisture.
  • Emergency measures: Rinse skin/eyes with water for 15 minutes; seek medical attention for persistent symptoms .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

  • Answer :

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
  • Isotopic Labeling : Use deuterated analogs to confirm assignments in complex splitting patterns .
  • 2D NMR Techniques : Employ COSY, HSQC, and HMBC to resolve overlapping signals in aromatic regions .
  • Case Study : used X-ray crystallography to resolve ambiguities in a monohydrate derivative, highlighting the importance of complementary techniques .

Q. What strategies are recommended for evaluating the compound’s pharmacological potential?

  • Answer :

  • In Vitro Screening :
  • Target Binding : Use fluorescence polarization assays or surface plasmon resonance (SPR) to assess affinity for kinases or GPCRs (common targets for imidazo[1,2-a]pyridines) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Mechanistic Studies :
  • Metabolic Stability : Microsomal incubation (human/rat liver microsomes) to estimate half-life .
  • Reactive Metabolite Screening : Trapping studies with glutathione to identify potential toxic intermediates .

Q. How can synthetic yields be improved while minimizing side reactions?

  • Answer :

  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to reduce byproducts .
  • Catalysis : Use Pd/Cu-catalyzed cross-coupling for sulfanyl group introduction, which improves regioselectivity .
  • Process Monitoring : In-line FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Data Contradiction Analysis

Q. How should discrepancies in biological activity data across studies be addressed?

  • Answer :

  • Standardization : Use common assay protocols (e.g., ATP concentration in kinase assays) to reduce variability .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase inhibition) to validate experimental conditions .
  • Meta-Analysis : Compare IC₅₀ values from multiple studies (e.g., vs. 14) to identify outliers linked to assay conditions .

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